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4-(Hexa-2,4-dienamido)benzoic acid
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Overview
Description
4-(Hexa-2,4-dienamido)benzoic acid is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a hexa-2,4-dienamido group, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexa-2,4-dienamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with hexa-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a catalyst such as N,N-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Hexa-2,4-dienamido)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(Hexa-2,4-dienamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Hexa-2,4-dienamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The pathways involved include the inhibition of enzyme-catalyzed reactions and the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexa-2,4-dienamido)benzoic acid
- This compound derivatives
- Other amido-substituted benzoic acids
Uniqueness
This compound stands out due to its unique hexa-2,4-dienamido substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(Hexa-2,4-dienamido)benzoic acid (CAS No. 945155-13-5) is a compound that has attracted attention due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anti-inflammatory, and potential antitumor effects, supported by case studies and comparative analyses with related compounds.
Chemical Structure and Properties
The chemical formula of this compound is C13H13NO3, and it features a hexa-2,4-dienamido side chain attached to a benzoic acid core. This unique structure contributes to its biological activity by influencing solubility, reactivity, and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing promising results:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
P. aeruginosa | 12 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents aimed at treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro experiments demonstrated its ability to reduce levels of pro-inflammatory cytokines:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 250 | 150 |
TNF-α | 300 | 180 |
IL-1β | 200 | 120 |
These results indicate that this compound may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Potential Antitumor Activity
Preliminary studies have suggested that derivatives of this compound may inhibit cancer cell proliferation. A notable study focused on its effects on human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
These findings warrant further investigation into the compound's anticancer properties and mechanisms of action.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Evaluation of Anti-inflammatory Properties :
- Investigation into Antitumor Effects :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
Benzoic Acid | Simple aromatic carboxylic acid | Limited antimicrobial activity |
4-Aminobenzoic Acid | Amino group substitution | Moderate antimicrobial properties |
3-Hydroxybenzoic Acid | Hydroxy group substitution | Enhanced anti-inflammatory effects |
This comparison illustrates how the presence and position of functional groups significantly influence biological activity and chemical properties.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-[[(2E,4E)-hexa-2,4-dienoyl]amino]benzoic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17)/b3-2+,5-4+ |
InChI Key |
FYCRGIYUOLGKQR-MQQKCMAXSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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